Bienvenue dans la boutique en ligne BenchChem!

Valtorcitabine

Prodrug pharmacokinetics Oral bioavailability Valine ester promoieties

Valtorcitabine (CAS 380886‑95‑3) is the 3′‑O‑L‑valinyl ester prodrug of torcitabine (β‑L‑2′‑deoxycytidine), a β‑L‑nucleoside analog. Following oral administration, valtorcitabine is rapidly hydrolyzed by human esterases to release torcitabine, which undergoes intracellular phosphorylation to the active triphosphate (L‑dCTP).

Molecular Formula C14H22N4O5
Molecular Weight 326.35 g/mol
CAS No. 380886-95-3
Cat. No. B1194686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtorcitabine
CAS380886-95-3
Molecular FormulaC14H22N4O5
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N
InChIInChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1
InChIKeyVFCYZPOEGWLYRM-QCZKYFFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valtorcitabine (CAS 380886-95-3): Orally Active L‑Nucleoside Prodrug Targeting HBV DNA Polymerase


Valtorcitabine (CAS 380886‑95‑3) is the 3′‑O‑L‑valinyl ester prodrug of torcitabine (β‑L‑2′‑deoxycytidine), a β‑L‑nucleoside analog. Following oral administration, valtorcitabine is rapidly hydrolyzed by human esterases to release torcitabine, which undergoes intracellular phosphorylation to the active triphosphate (L‑dCTP). L‑dCTP acts as a competitive inhibitor of hepatitis B virus (HBV) DNA polymerase [1]. Valtorcitabine was developed specifically for the treatment of chronic HBV infection and advanced to Phase II clinical investigation as a fixed‑dose combination partner with telbivudine [2].

Why Valtorcitabine Cannot Be Simply Replaced by Telbivudine or Other HBV Nucleoside Analogs


Valtorcitabine differs from other HBV nucleos(t)ide analogs in its prodrug design, active metabolite, and clinical positioning. Unlike the direct‑acting L‑nucleoside telbivudine (L‑thymidine), valtorcitabine delivers L‑deoxycytidine, generating an intracellular triphosphate pool that reaches concentrations up to 100‑fold above the HBV polymerase EC₅₀ and exhibits an intracellular half‑life exceeding 15 h . Critically, valtorcitabine demonstrates synergistic anti‑HBV activity with telbivudine—a property not shared by lamivudine, which when combined with telbivudine showed no incremental viral suppression [1][2]. Furthermore, the parent nucleoside torcitabine suffers from poor oral bioavailability (~16 % in monkeys); valtorcitabine overcomes this liability through its valine ester promoiety, achieving oral bioavailability of 84 % . Substituting valtorcitabine with torcitabine or an alternative nucleoside analog would therefore yield fundamentally different pharmacokinetic, pharmacodynamic, and drug–drug interaction profiles.

Quantitative Evidence Differentiating Valtorcitabine from Its Closest Analogs


Oral Bioavailability: Valtorcitabine (84 %) vs. Parent Drug Torcitabine (16 %) in Nonhuman Primates

In cynomolgus monkeys, valtorcitabine demonstrates an oral bioavailability of 84 %, a greater than 5‑fold improvement over the 16 % bioavailability of the parent nucleoside torcitabine. In woodchucks, torcitabine bioavailability is only 10 %, representing an even larger (approximately 8‑fold) relative deficiency [1]. The valine ester promoiety of valtorcitabine overcomes the poor intestinal absorption that limits torcitabine, enabling oral dosing at clinically relevant exposures.

Prodrug pharmacokinetics Oral bioavailability Valine ester promoieties

Early Viral Suppression: Valtorcitabine 900 mg/day Achieves 3.04 log₁₀ HBV DNA Reduction at Week 4

In a randomized, double‑blind, placebo‑controlled Phase I/II dose‑escalation trial in HBeAg‑positive chronic hepatitis B patients, valtorcitabine 900 mg/day produced a mean serum HBV DNA reduction of 3.04 log₁₀ copies/mL at Day 28, corresponding to 99.9 % viral suppression [1][2]. Emax modeling confirmed a progressive increase in HBV DNA suppression approaching the theoretical maximum at doses up to 900 mg/day, with diminished incremental effect thereafter [1]. For context, a dose‑ranging study of lamivudine in pediatric and adolescent chronic hepatitis B patients reported a median HBV DNA reduction of ≥99.5 % (approx. 2.3 log₁₀) at Week 4 [3].

HBV DNA suppression Phase I/II clinical trial Dose‑response pharmacodynamics

Synergistic Combination with Telbivudine: Superior to Telbivudine Plus Lamivudine

Valtorcitabine demonstrates synergistic inhibition of HBV replication when combined with telbivudine, both in vitro and in the woodchuck hepadnavirus model [1][2]. This synergy provided the rationale for a randomized, blinded Phase IIb trial (NCT00128544) comparing telbivudine monotherapy to the fixed‑dose combination of telbivudine + valtorcitabine [3]. In contrast, combining telbivudine with lamivudine resulted in no incremental viral suppression: at Week 52, mean HBV DNA reductions were 6.09 log₁₀ for telbivudine 600 mg monotherapy vs. 6.05 log₁₀ for telbivudine + lamivudine (p > 0.05) [4]. The mechanistic basis of the valtorcitabine–telbivudine synergy lies partly in their complementary strand targeting: valtorcitabine preferentially inhibits positive‑strand HBV DNA synthesis, while telbivudine targets the negative strand [5].

HBV combination therapy Drug synergy L‑nucleoside dual targeting

Intracellular Pharmacology: Higher L‑dCTP Concentrations Compared to Telbivudine Active Metabolite L‑dTTP

In HepG2 cells, the intracellular concentration of L‑dCTP, the active metabolite of valtorcitabine/torcitabine, reached 72.4 ± 1.8 pmol/10⁶ cells, compared with 27.7 ± 12.1 pmol/10⁶ cells for L‑dTTP, the active metabolite of telbivudine—a 2.6‑fold higher intracellular triphosphate level for the L‑dC pathway [1]. In primary human hepatocytes, the difference was even more pronounced: L‑dCTP concentrations were 90.1 ± 36.4 pmol/10⁶ cells versus 16.5 ± 9.8 pmol/10⁶ cells for L‑dTTP (5.5‑fold higher) [1]. The EC₅₀ values of both L‑dC and L‑dT are comparable (0.19–0.24 μM in 2.2.15 cells), indicating that the higher triphosphate levels translate to greater intracellular target engagement [1]. The intracellular half‑life of L‑dCTP is at least 15 h, and intracellular concentrations remain above the IC₅₀ for woodchuck hepatitis virus DNA polymerase for ≥24 h after drug removal [1]. Critically, L‑dCTP at concentrations up to 100 mM does not inhibit human DNA polymerases α, β, or γ .

Intracellular triphosphate pharmacokinetics HBV polymerase inhibition Nucleoside phosphorylation efficiency

Research and Industrial Application Scenarios for Valtorcitabine (CAS 380886-95-3)


Preclinical Evaluation of Synergistic Dual‑Nucleoside Combination Therapy for HBV

Valtorcitabine is ideally suited for in vitro (HepG2.2.15 cells) and in vivo (woodchuck WHV model) combination studies with telbivudine, where its synergistic, strand‑complementary inhibition of HBV replication can be benchmarked against non‑synergistic combinations such as telbivudine + lamivudine [1]. This scenario directly supports the rationale for fixed‑dose combination development and resistance‑emergence profiling.

Pharmacokinetic and Pharmacodynamic Modeling of Oral L‑Valine Ester Prodrugs

As the monovaline ester of torcitabine, valtorcitabine provides a well‑characterized comparator for programs evaluating novel amino acid ester prodrugs of BCS Class IV nucleoside antivirals. Its oral bioavailability of 84 % in nonhuman primates, rapid esterase‑mediated conversion to torcitabine, and sustained intracellular L‑dCTP levels (>24 h above IC₅₀) serve as benchmarks for optimizing next‑generation prodrug candidates [1].

HBV Polymerase Resistance and Strand‑Specific Inhibition Studies

Valtorcitabine’s preferential targeting of positive‑strand HBV DNA synthesis, in contrast to lamivudine’s negative‑strand targeting, enables mechanistic studies of strand‑specific resistance mutation emergence. Procurement of valtorcitabine supports long‑term viral breakthrough experiments aimed at identifying mutation patterns unique to L‑deoxycytidine triphosphate incorporation [1].

Safety Pharmacology of HBV‑Selective L‑Nucleoside Analogs

Because L‑dCTP does not inhibit human DNA polymerases α, β, or γ at concentrations up to 100 mM, valtorcitabine serves as a tool compound for mitochondrial toxicity and myelosuppression studies that differentiate host polymerase‑mediated toxicities from other classes of nucleos(t)ide analogs [1]. This is relevant for industrial safety screening cascades and academic research exploring the therapeutic window of L‑nucleoside series compounds.

Quote Request

Request a Quote for Valtorcitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.